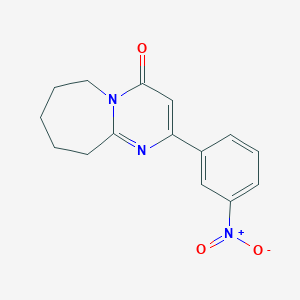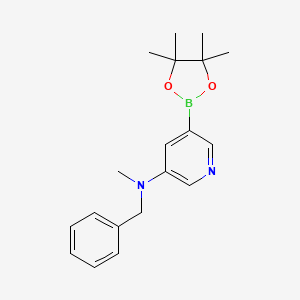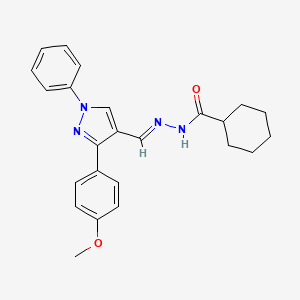
oleic acid lauryl ester, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleic acid lauryl ester, also known as dodecyl oleate, is an organic compound with the empirical formula C30H58O2 and a molecular weight of 450.78 g/mol . This ester is formed from the reaction between oleic acid and lauryl alcohol. It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and its stability at different temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleic acid lauryl ester can be synthesized through the esterification of oleic acid with lauryl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The optimal reaction conditions include a reaction time of 3 hours and a temperature of 150°C .
Industrial Production Methods
In industrial settings, the production of oleic acid lauryl ester follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Oleic acid lauryl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Hydrolysis: This reaction involves the breaking down of the ester into its constituent alcohol and acid in the presence of water.
Oxidation: Oleic acid lauryl ester can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: This reaction typically involves the addition of hydrogen to the ester, leading to the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Catalyzed by either acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Major Products
Hydrolysis: Produces oleic acid and lauryl alcohol.
Oxidation: Can yield various oxidized products depending on the specific conditions.
Reduction: Typically results in the formation of alcohols.
Scientific Research Applications
Oleic acid lauryl ester has a wide range of applications in scientific research and industry :
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized as a lubricant in high-temperature applications and as an additive in cosmetics and personal care products.
Mechanism of Action
The mechanism by which oleic acid lauryl ester exerts its effects is primarily through its interaction with lipid membranes and proteins . It can integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
- Lauryl oleate (Dodecyl oleate)
- Methyl oleate
- Ethyl oleate
Uniqueness
Oleic acid lauryl ester is unique due to its specific combination of oleic acid and lauryl alcohol, which imparts distinct properties such as high lubricity and stability at different temperatures. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C30H58O2 |
|---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
dodecyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3/b17-16+ |
InChI Key |
OXPCWUWUWIWSGI-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12048195.png)
![5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)

![2'-Phenylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12048207.png)

![8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048223.png)
![2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048231.png)
![Bicyclo[2,2,1]heptane-2-carboxaldehyde](/img/structure/B12048237.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048240.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)benzamide](/img/structure/B12048246.png)
![(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone](/img/structure/B12048253.png)
![3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine, AldrichCPR](/img/structure/B12048264.png)
